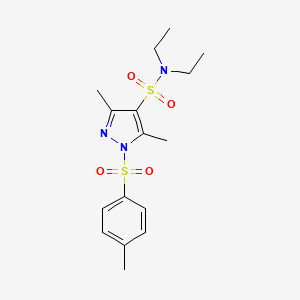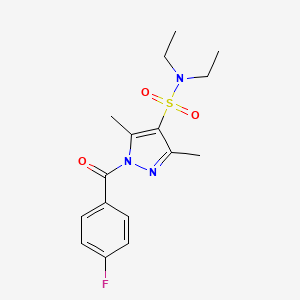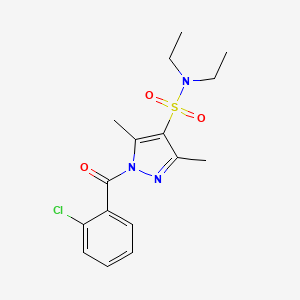
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide (DMDPS) is an organic compound that has become an important tool in the scientific research field in recent years. It is a widely used synthetic intermediate and a versatile reagent for organic synthesis. This compound has been used in a variety of research applications, from drug development to biochemistry, and has become an important part of the scientific toolbox.
Scientific Research Applications
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide has been used in a variety of scientific research applications, such as drug development, biochemistry, and organic synthesis. It has been used to synthesize a variety of compounds, including drugs, peptides, and other organic molecules. It is also used as a reagent in the synthesis of various pharmaceuticals and other drugs.
Mechanism of Action
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide acts as a catalyst in the synthesis of various compounds. It is capable of activating a variety of functional groups, such as amines, alcohols, and carboxylic acids, and is capable of undergoing a variety of reactions, such as condensation, oxidation, and reduction.
Biochemical and Physiological Effects
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide is not known to have any significant biochemical or physiological effects. It is not known to have any toxic effects, and it is not known to interact with any biological molecules.
Advantages and Limitations for Lab Experiments
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments. It is relatively inexpensive, and it is easy to obtain. It is also easy to handle and store, and it is stable under a variety of conditions. The main limitation of N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide is that it is not water-soluble, which can limit its use in certain types of experiments.
Future Directions
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide has a wide range of potential applications in the scientific research field. It could be used to synthesize a variety of compounds, such as drugs and peptides, and it could be used in a variety of organic synthesis reactions. It could also be used as a reagent in the synthesis of various pharmaceuticals and other drugs. Additionally, it could be used to study various biochemical and physiological processes. Finally, it could be used to develop new methods for the synthesis of organic molecules.
Synthesis Methods
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide can be synthesized by a variety of methods. The most common method is via a three-step reaction sequence, involving the reaction of 4-methylbenzenesulfonyl chloride with sodium azide, followed by reaction with sodium ethylenediamine, and finally reaction with N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide. This method yields a high purity product with a yield of up to 80%.
properties
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S2/c1-6-18(7-2)25(22,23)16-13(4)17-19(14(16)5)24(20,21)15-10-8-12(3)9-11-15/h8-11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVKKCNEVVWKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571710.png)
![2,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571714.png)
![4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571726.png)
![N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide](/img/structure/B6571731.png)
![3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571736.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6571737.png)
![3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571744.png)
![2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571757.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propane-1-sulfonamide](/img/structure/B6571759.png)
![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571766.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571768.png)
![N-[3-(diethylamino)propyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6571782.png)

